
(3-Methylphenyl)methanthiol
Übersicht
Beschreibung
(3-Methylphenyl)methanethiol is a useful research compound. Its molecular formula is C8H10S and its molecular weight is 138.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methylphenyl)methanethiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylphenyl)methanethiol including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebs-Biomarkerforschung
(3-Methylphenyl)methanthiol: wurde als potenzieller Biomarker in der Krebsdiagnostik identifiziert. Es ist eine flüchtige Schwefelverbindung (VSC), die im Atem, in Körperflüssigkeiten und Ausscheidungen von Krebspatienten nachgewiesen werden kann . Das Vorhandensein dieser Verbindung sowie anderer VSCs trägt zu dem charakteristischen Geruch bei, der mit bestimmten Krebsarten verbunden ist, und kann als nicht-invasives diagnostisches Werkzeug dienen.
Schwefelstoffwechselstudien
Diese Verbindung spielt eine bedeutende Rolle in der Untersuchung des Schwefelstoffwechsels im menschlichen Körper. Sie wird von Darmbakterien aus diätetischem Methionin gebildet und ist an verschiedenen enzymatischen und nicht-enzymatischen Reaktionen in Krebszellen beteiligt . Das Verständnis ihres Stoffwechsels kann Einblicke in die Dysregulation von Schwefelwegen bei Krankheiten wie Krebs liefern.
Mikrobiomforschung
Methanthiol: , einschließlich seiner Derivate wie This compound, wird von bestimmten Stämmen von Darmbakterien produziert. Die Erforschung dieser Verbindungen kann helfen, die Rolle des Mikrobioms bei Patienten mit kolorektalem Karzinom (CRC) zu erklären, bei denen Methanthiol-produzierende Stämme wie Fusobacterium nucleatum sehr häufig sind .
Enzymatische Funktionsanalyse
Der Abbau von This compound wird durch das Enzym Selen-bindendes Protein 1 (SELENBP1) katalysiert, das in Tumorgeweben häufig herunterreguliert ist. Die Untersuchung dieses enzymatischen Weges kann wertvolle Informationen über die Tumorsuppressorfunktionen von SELENBP1 und seine Verbindung zu klinischen Ergebnissen liefern .
Stoffwechselanpassung in Tumoren
Tumorzellen weisen Stoffwechselanpassungen auf, die zu erhöhten Spiegeln von VSCs wie This compound führen. Die Erforschung dieser Anpassungen kann Aufschluss über die metabolischen Anforderungen und die Stressresistenz von Krebszellen geben und potenzielle therapeutische Ziele aufzeigen .
Chemische Synthese und industrielle Anwendungen
Obwohl nicht direkt mit der wissenschaftlichen Forschung zusammenhängend, kann This compound in chemischen Syntheseprozessen verwendet werden. Seine strukturellen Eigenschaften ermöglichen es ihm, als Baustein für komplexere chemische Verbindungen zu dienen, die verschiedene industrielle Anwendungen haben können .
Wirkmechanismus
Target of Action
The primary target of (3-Methylphenyl)methanethiol is the enzyme methanethiol oxidase (MTO) , which is a part of the selenium-binding protein 1 (SELENBP1) . SELENBP1 is considered a tumor suppressor and is often downregulated in tumor tissues .
Mode of Action
(3-Methylphenyl)methanethiol interacts with its target, MTO, by serving as a substrate for the enzyme. The MTO activity of SELENBP1 rapidly degrades methanethiol . When selenbp1 is downregulated, as often seen in tumor tissues, the degradation of methanethiol is impaired, leading to elevated levels of methanethiol .
Biochemical Pathways
Methanethiol is involved in the sulfur metabolism pathway. Dysregulation of this pathway, leading to elevated levels of volatile sulfur compounds (VSCs) like methanethiol, has been observed in cancer patients . Methanethiol can be produced through non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells . It can also result from enzymatic methanethiol production in mitochondria .
Pharmacokinetics
Its molecular weight of 138233 suggests that it may have good bioavailability due to its small size
Result of Action
The result of the action of (3-Methylphenyl)methanethiol is an increase in the levels of methanethiol, particularly in the context of cancer. This increase contributes to the scent of cancer as part of the cancer-associated signature combination of volatile organic compounds (VOCs) that are increasingly being exploited for non-invasive early cancer diagnosis .
Action Environment
It is known that gut bacteria are a major exogenous source of exposure to methanethiol, with methanethiol-producing strains such as fusobacterium nucleatum highly abundant in the gut microbiome of colorectal carcinoma (crc) patients
Eigenschaften
IUPAC Name |
(3-methylphenyl)methanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S/c1-7-3-2-4-8(5-7)6-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNAZUQUHTIOEHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20384218 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25697-56-7 | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20384218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-methylphenyl)methanethiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



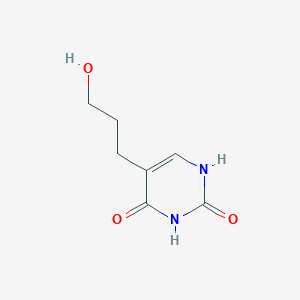
![(1S,2R,6R,8S,9R)-8-(iodomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B1597364.png)


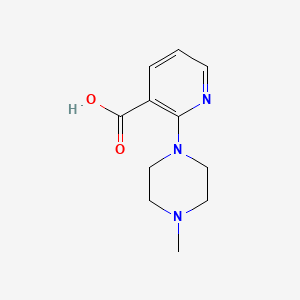
![1-[4-(Dimethylamino)phenyl]ethanol](/img/structure/B1597372.png)
![6-[(4Ar,8as)-octahydroquinolin-1(2h)-ylsulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B1597374.png)

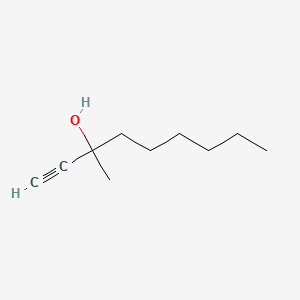
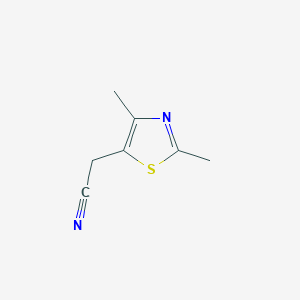
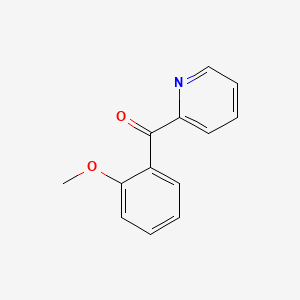
![1,1'-Bicyclohexyl, 4-pentyl-4'-[4-(trifluoromethoxy)phenyl]-](/img/structure/B1597384.png)

